molecular formula C14H19NO2 B8672382 (4-Piperidin-4-yl-phenyl)-acetic acid methyl ester

(4-Piperidin-4-yl-phenyl)-acetic acid methyl ester

Cat. No.: B8672382
M. Wt: 233.31 g/mol
InChI Key: DOUDPCKSDZVCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Piperidin-4-yl-phenyl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 2-(4-piperidin-4-ylphenyl)acetate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)10-11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3

InChI Key

DOUDPCKSDZVCFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2CCNCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The compound is prepared analogously to Example XI.1 using 4-(4-methoxycarbonylmethyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (VIII.2) as educt and TFA in DCM instead of HCl. The crude product is used without further purification in the next reaction step.
Name
4-(4-methoxycarbonylmethyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
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Synthesis routes and methods II

Procedure details

To a solution of 1.0 g of methyl 4-[1-(benzyloxy-carbonyl)piperidin-4-yl]phenylacetate in ethanol (100 ml) was added 1.0 g of 10% palladium-carbon (moisture content: 50%) and a hydrogenation reaction was effected under atmospheric pressure for 12 hours. Then the palladium-carbon was filtered off and the solvent was concentrated under reduced pressure to thereby give 0.5 g of crude methyl 4-(piperidin-4-yl)phenylacetate. To a solution of 0.5 g of this crude product and 0.5 g of 8-(chloroethyl)-10H-pyrazino[2,3-b][1,4]benzothiazine in N,N-dimethylformamide (30 ml) was added 0.87 g of anhydrous potassium carbonate and the resulting mixture was stirred under heating to 60° C. for 40 minutes. After adding water, the reaction mixture was extracted with ethyl acetate, washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 0.6 g of the title compound as a yellow oily substance.
Name
methyl 4-[1-(benzyloxy-carbonyl)piperidin-4-yl]phenylacetate
Quantity
1 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
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palladium-carbon
Quantity
1 g
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